molecular formula C13H20O2 B8790869 2,2'-Methanediyldicyclohexanone CAS No. 3137-39-1

2,2'-Methanediyldicyclohexanone

Cat. No.: B8790869
CAS No.: 3137-39-1
M. Wt: 208.30 g/mol
InChI Key: CNVYERSDZLTUQK-UHFFFAOYSA-N
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Description

2,2'-Methanediyldicyclohexanone (CAS: 75356-27-7) is a bicyclic diketone characterized by two cyclohexanone rings connected via a methylene (-CH₂-) bridge at their 2-positions. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing fused-ring systems and chiral catalysts. Its rigidity and ketone functionalities enable applications in asymmetric catalysis, polymer chemistry, and pharmaceutical precursor synthesis. However, a critical challenge lies in its synthesis due to steric hindrance and competing side reactions during cyclization .

Properties

CAS No.

3137-39-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(2-oxocyclohexyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H20O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h10-11H,1-9H2

InChI Key

CNVYERSDZLTUQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2CCCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

These compounds differ fundamentally in backbone structure and functional groups but share bridging motifs. Below is a comparative analysis based on chemical class, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Backbone Functional Groups Key Applications
2,2'-Methanediyldicycloclohexanone Cyclohexanone rings Ketones, methylene bridge Catalysis, polymer crosslinking
5′-Methyl-[5-(4-hydroxybutynyl)]-2,2′-bithiophene Bithiophene Hydroxyalkyne, methyl Organic electronics, photovoltaics
α-Terthienylmethanol Terthiophene Methanol, conjugated π-system Antimicrobial agents, photoactive materials

Key Findings:

Reactivity: 2,2'-Methanediyldicyclohexanone undergoes nucleophilic ketone reactions (e.g., Grignard additions) but is less reactive toward electrophilic substitution compared to thiophene derivatives due to the absence of aromatic π-systems . Thiophene derivatives () exhibit redox activity and UV-light sensitivity, enabling applications in optoelectronics, unlike the cyclohexanone-based compound.

Thermal Stability: Cyclohexanone derivatives typically exhibit higher thermal stability (decomposition >250°C) than thiophenes (<200°C), which degrade due to sulfur oxidation .

Synthetic Utility: Bridged cyclohexanones are preferred for stereoselective synthesis, whereas thiophene derivatives serve as conductive materials in organic thin-film transistors.

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